

(4-Methoxycyclohexyl)methanamine molecular structure

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Compound of Interest

Compound Name: (4-Methoxycyclohexyl)methanamine
CAS No.: 1228838-74-1
Cat. No.: B1526229

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Technical Profile: (4-Methoxycyclohexyl)methanamine

Structural Architecture, Synthetic Protocols, and Medicinal Chemistry Applications[1]

Abstract

This technical guide provides a comprehensive analysis of **(4-Methoxycyclohexyl)methanamine** (CAS: 1228838-74-1), a critical saturated heterocycle used in modern drug discovery.[1] Unlike planar aromatic linkers, this scaffold offers defined stereochemical vectors (cis vs. trans) and increased fraction of sp³-hybridized carbons (), essential for improving solubility and metabolic stability in lead optimization.[1] This document details the structural energetics, validated synthetic pathways, and physicochemical profiling required for its integration into high-affinity ligands.[1]

Structural Architecture & Stereochemistry[1][2]

The pharmacological utility of **(4-Methoxycyclohexyl)methanamine** is governed by the spatial relationship between the primary amine tail (at C1) and the methoxy ether (at C4).[1]

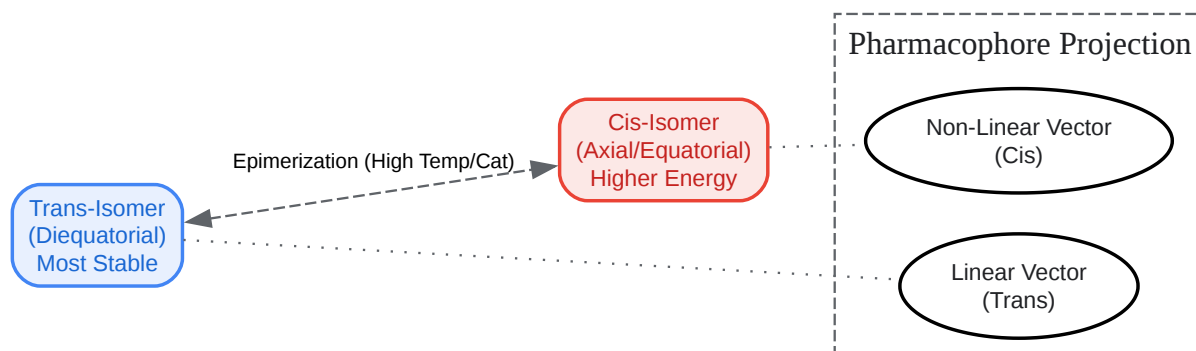
1.1 Conformational Analysis

The cyclohexane ring exists predominantly in a chair conformation.[1][2] The thermodynamic stability and spatial projection of substituents depend on 1,4-disubstitution rules.[1]

- Trans-Isomer (Thermodynamic Product):
 - Configuration: The C1-methanamine and C4-methoxy groups are on opposite faces of the ring average plane.[1]
 - Conformation: Both substituents can adopt the equatorial position simultaneously (diequatorial).[1] This minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable (to kcal/mol relative to cis).[1]
 - Vector: Linear projection, extending the molecule's length. Ideal for spanning deep binding pockets.[1]
- Cis-Isomer (Kinetic/Steric Product):
 - Configuration: Both groups are on the same face.
 - Conformation: One substituent must be axial while the other is equatorial.[3]
 - Equilibrium: The bulky methanamine group () typically demands the equatorial position to minimize A-value strain, forcing the smaller methoxy group () into the axial position.[1]
 - Vector: "Kinked" or U-shaped projection.

1.2 Stereochemical Visualization

The following diagram illustrates the energetic relationship between the isomers.



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Figure 1: Conformational energy landscape showing the stability preference for the trans-diequatorial arrangement.[1]

Synthetic Pathways[5][6]

Synthesis of **(4-Methoxycyclohexyl)methanamine** typically proceeds via the reduction of 4-methoxybenzoic acid derivatives.[1] The critical step is the control of stereochemistry during the hydrogenation of the aromatic ring.

2.1 Route A: Hydrogenation & Amide Reduction (High Fidelity)

This protocol allows for the separation of cis/trans isomers at the carboxylic acid stage, which is easier than separating the final amines.

Step 1: Catalytic Hydrogenation

- Substrate: 4-Methoxybenzoic acid.[1]
- Reagents: 5% Rh/C or Ru/C,
(50 bar), MeOH/AcOH.
- Mechanism: Heterogeneous hydrogenation reduces the phenyl ring to a cyclohexane ring.

- Outcome: A mixture of cis and trans 4-methoxycyclohexanecarboxylic acid.[1][4]
 - Note: Rhodium favors cis (kinetic) hydrogenation; high temperature/pressure favors trans. [1]

Step 2: Isomer Separation (Critical)

- Method: Recrystallization from n-heptane/EtOAc.[1] The trans-acid typically crystallizes more readily due to better packing (higher symmetry).[1]

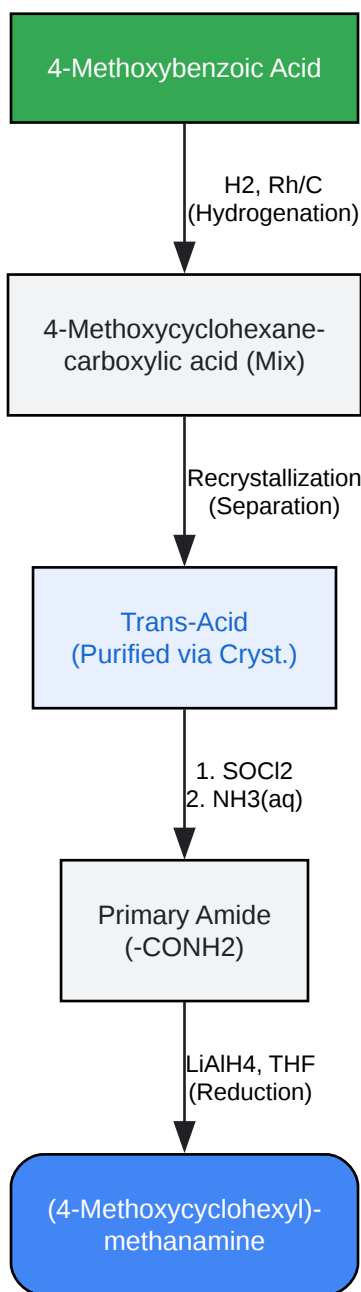
Step 3: Amide Formation

- Reagents: Thionyl chloride () followed by aqueous Ammonia ().[1]
- Product: 4-Methoxycyclohexanecarboxamide.[1]

Step 4: Reductive Amination

- Reagents: Lithium Aluminum Hydride () in dry THF, reflux.
- Quenching: Fieser workup (, 15% NaOH,) to prevent aluminum emulsions.
- Product: **(4-Methoxycyclohexyl)methanamine**. [1][5]

2.2 Synthetic Workflow Diagram



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Figure 2: Step-wise synthetic route emphasizing the purification of the trans-isomer intermediate.

Physicochemical Profiling

For medicinal chemists, this scaffold serves as a "polarity-tuned" spacer.^[1] It is less lipophilic than a cyclohexyl group but more lipophilic than a piperidine.^[1]

Property	Value (Approx.)	Significance in Drug Design
Molecular Weight	143.23 g/mol	Fragment-like, leaves room for heavy warheads.[1]
ClogP	1.1 - 1.4	Moderate lipophilicity; good for membrane permeability.[1]
TPSA	35	Polar Surface Area dominated by the primary amine (26) and ether (9).[1]
pKa (Amine)	10.5	Highly basic; will be protonated at physiological pH (cationic). [1]
H-Bond Donors	2	Primary amine hydrogens.
H-Bond Acceptors	2	Amine nitrogen and Ether oxygen.[1]
Rotatable Bonds	2	Low entropic penalty upon binding.[1]

Key Insight: The methoxy group acts as a weak H-bond acceptor.[1] In the trans-configuration, it can engage specific backbone residues in a receptor pocket while the amine interacts with an aspartate/glutamate residue (salt bridge).[1]

Medicinal Chemistry Applications

4.1 Bioisosterism

(4-Methoxycyclohexyl)methanamine is frequently used as a bioisostere for:

- 4-Methoxybenzylamine: The cyclohexyl core increases

(fraction of sp³ carbons), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (flatland effect).[1]

- Piperidinyl-methyl groups: Replacing a piperidine nitrogen with a C-O ether linkage alters the basicity profile and removes a potential site of N-oxidation or reactive metabolite formation. [\[1\]](#)

4.2 Linker Utility

In PROTAC (Proteolysis Targeting Chimera) design, the trans-isomer provides a rigid, linear spacer of approximately 5-6

[. \[1\]](#) The methoxy group can serve as a "solubilizing handle" that does not introduce a charge, unlike a secondary amine linker.

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